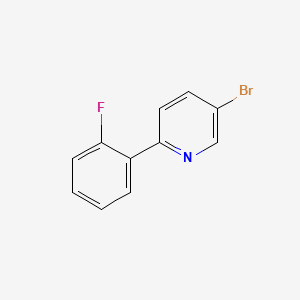

5-Bromo-2-(2-fluorophenyl)pyridine

Description

General Context and Significance of Pyridine (B92270) Derivatives in Advanced Organic Synthesis

Pyridine, a six-membered heterocyclic aromatic compound containing one nitrogen atom, and its derivatives are fundamental to numerous areas of advanced organic synthesis. nbinno.comresearchgate.net The pyridine nucleus is a ubiquitous feature in a vast range of naturally occurring compounds, including alkaloids, vitamins like niacin and pyridoxine, and coenzymes. nih.gov In the realm of synthetic chemistry, pyridine derivatives are not merely solvents but are integral components in the design and synthesis of novel molecules. nih.govglobalresearchonline.net

The presence of the nitrogen atom in the pyridine ring significantly influences its chemical reactivity compared to benzene (B151609). It renders the ring electron-deficient, which in turn facilitates nucleophilic substitution reactions, particularly at the C-2 and C-4 positions. nih.gov Conversely, electrophilic substitution is generally more challenging and typically occurs at the C-3 position under harsh conditions. nih.govslideshare.net This distinct reactivity profile allows for selective functionalization, a key aspect of modern organic synthesis.

Pyridine scaffolds are extensively utilized in the development of pharmaceuticals, agrochemicals, and functional materials. nih.govglobalresearchonline.net Their ability to be readily converted into a variety of functional derivatives makes them a versatile platform for constructing complex molecular architectures. nbinno.comnih.gov The journey from simple precursors to high-value, intricate compounds often involves the strategic use of pyridine intermediates. nbinno.com

Strategic Importance of Halogenated Pyridine Scaffolds as Versatile Building Blocks

The introduction of halogen atoms onto the pyridine ring dramatically expands its synthetic utility, transforming it into a versatile building block. ossila.com Halogenated pyridines, such as 5-Bromo-2-fluoropyridine (B45044), are particularly valuable due to the differential reactivity of the halogen substituents. ossila.com The carbon-halogen bond provides a reactive handle for a multitude of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. nbinno.comsemanticscholar.org

Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings are frequently employed to form new carbon-carbon bonds, enabling the construction of complex biaryl systems and the attachment of various side chains. nbinno.commdpi.com The bromine atom in compounds like 5-bromo-2-fluoropyridine is particularly well-suited for these palladium-catalyzed reactions. ossila.com

Furthermore, the fluorine atom in such scaffolds imparts unique electronic properties. nbinno.com Fluorine's high electronegativity can influence the reactivity of the pyridine ring and the properties of the final molecule, such as its metabolic stability and lipophilicity, which are critical parameters in drug design. nbinno.comresearchgate.net The fluorine substituent is also amenable to nucleophilic aromatic substitution (SNAr) reactions, providing another avenue for molecular diversification. ossila.comresearchgate.net The ability to selectively functionalize different positions of the pyridine ring based on the identity and position of the halogen atoms is a key strategic advantage in multi-step syntheses. nih.gov

Research Landscape of Bromo- and Fluoro-substituted Aromatic Compounds in Synthetic Chemistry

The study of bromo- and fluoro-substituted aromatic compounds is a vibrant and rapidly evolving area of synthetic chemistry. These compounds serve as crucial intermediates in the synthesis of a wide range of functional molecules, from pharmaceuticals and agrochemicals to advanced materials. nbinno.comadpharmachem.com

Brominated aromatic compounds are highly valued for their utility in cross-coupling reactions. nbinno.com The carbon-bromine bond is sufficiently reactive to participate in these transformations under relatively mild conditions, yet stable enough for the compounds to be readily handled and stored. This balance of reactivity and stability makes bromoarenes indispensable building blocks in organic synthesis. guidechem.com

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(2-fluorophenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrFN/c12-8-5-6-11(14-7-8)9-3-1-2-4-10(9)13/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXDDUFADIPVEHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80677951 | |

| Record name | 5-Bromo-2-(2-fluorophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918305-20-1 | |

| Record name | 5-Bromo-2-(2-fluorophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo 2 2 Fluorophenyl Pyridine and Analogues

Advanced Coupling Reactions in Aryl Pyridine (B92270) Synthesis

The construction of aryl pyridines, such as 5-Bromo-2-(2-fluorophenyl)pyridine, heavily relies on advanced coupling reactions. These reactions are instrumental in creating the crucial carbon-carbon bond that links the pyridine and the fluorophenyl rings.

Palladium-Catalyzed Cross-Coupling Reaction Protocols

Among the most powerful tools for this purpose are palladium-catalyzed cross-coupling reactions. These methods have revolutionized the synthesis of biaryl compounds due to their high efficiency and functional group tolerance.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis and is frequently employed for the arylation of pyridine rings. This reaction involves the palladium-catalyzed coupling of a pyridine halide with an organoboron compound, typically a boronic acid. In the specific synthesis of this compound, a common approach is the reaction of 5-bromo-2-chloropyridine (B1630664) with (2-fluorophenyl)boronic acid. The differing reactivity of the two halogen atoms on the pyridine ring allows for selective coupling at the 2-position.

The mechanism of the Suzuki-Miyaura coupling is a well-studied, multi-step catalytic cycle. A critical step in this cycle is transmetalation, where the organic group is transferred from the boron atom to the palladium center. The efficiency of this step is highly dependent on the reaction conditions, including the choice of base and solvent. The base plays a crucial role in activating the organoboron species, facilitating the transfer of the aryl group to the palladium catalyst.

The success of the Suzuki-Miyaura coupling is intricately linked to the selection of the palladium catalyst and its associated ligands. Ligands are organic molecules that bind to the palladium atom and influence its reactivity and stability. For the coupling of electron-deficient pyridine halides, specialized ligands are often required to achieve high yields. For instance, bulky, electron-rich phosphine (B1218219) ligands have been shown to be effective in promoting the desired coupling reaction. The optimization of the catalyst system is a key area of research to improve reaction efficiency and expand the scope of the Suzuki-Miyaura coupling.

| Catalyst Precursor | Ligand | Base | Solvent | Reactants | Product | Reference |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 5-Bromo-2-chloropyridine, (2-Fluorophenyl)boronic acid | This compound | |

| Pd(OAc)₂ | Buchwald Ligands | Various | Various | Aryl Halides, Pyridylboronic Acids | Aryl Pyridines |

While the Suzuki-Miyaura coupling is a dominant strategy, other cross-coupling reactions are also valuable for synthesizing analogues of this compound. For example, C-S coupling reactions, which form a bond between a carbon atom and a sulfur atom, can be used to introduce thioether functionalities. This is achieved by reacting a halopyridine with a thiol in the presence of a suitable catalyst, often copper or palladium-based. These C-S coupling methods expand the range of accessible pyridine derivatives, which is important for developing new pharmaceutical compounds.

Suzuki-Miyaura Coupling Strategies for Arylation

Multicomponent Reaction Methodologies for Pyridine Ring Construction

An alternative to modifying a pre-existing pyridine ring is to construct the ring itself through a multicomponent reaction (MCR). MCRs are highly efficient processes where three or more starting materials are combined in a single step to form a complex product. This approach offers a rapid and diverse route to highly substituted pyridines. While perhaps less direct for the synthesis of this compound itself, MCRs are a powerful tool for generating libraries of novel pyridine-containing compounds for screening in drug discovery programs.

Precursor Synthesis and Strategic Functionalization

The synthesis of this compound is fundamentally a biaryl coupling reaction, which necessitates the prior synthesis of two key precursors: a halogenated pyridine and a fluorophenyl component.

Synthesis of Halogenated Pyridine and Fluorophenyl Precursors

The primary halogenated pyridine precursor for the target molecule is 2,5-dibromopyridine (B19318) or 2-bromo-5-iodopyridine. Several synthetic routes are available for these dihalogenated pyridines. One common method involves the diazotization of 2-amino-5-bromopyridine (B118841), followed by a Sandmeyer-type reaction. chemicalbook.com For instance, 2-amino-5-bromopyridine can be treated with sodium nitrite (B80452) in the presence of hydrobromic acid to yield 2,5-dibromopyridine. chemicalbook.com Another approach starts from 2-aminopyridine, which can be brominated to 2-amino-5-bromopyridine. guidechem.com

Alternatively, 2,5-dihalopyridines can be prepared from tetrachloropyridines. For example, 2,3,4,5-tetrachloropyridine (B1585559) can be reacted with hydrazine (B178648) to form a hydrazinopyridine intermediate, which is then treated with an alkali metal hydroxide (B78521) to yield 2,5-dichloropyridine. google.com

The fluorophenyl precursor is typically an organoboron compound, such as (2-fluorophenyl)boronic acid. The synthesis of this precursor often starts from a corresponding halogenated benzene (B151609) derivative. For example, 1-bromo-2-fluorobenzene (B92463) can undergo a Grignard reaction or a lithium-halogen exchange followed by reaction with a trialkyl borate (B1201080) and subsequent hydrolysis to afford (2-fluorophenyl)boronic acid. chemicalbook.comsigmaaldrich.combldpharm.com A similar strategy can be employed to synthesize 5-bromo-2-fluorobenzeneboronic acid from 1-bromo-4-fluorobenzene. google.com

Table 1: Synthesis of Halogenated Pyridine Precursors

| Starting Material | Reagents | Product | Key Features |

|---|

Table 2: Synthesis of Fluorophenyl Precursors

| Starting Material | Reagents | Product | Key Features |

|---|

Regioselective Halogenation and Fluorination Techniques

Achieving the desired substitution pattern on the pyridine and phenyl rings requires precise control over the regioselectivity of halogenation and fluorination reactions.

For pyridines, direct electrophilic halogenation can be challenging due to the electron-deficient nature of the ring, often leading to mixtures of products and requiring harsh conditions. chemrxiv.org A more effective strategy involves the use of pyridine N-oxides. The N-oxide activates the pyridine ring towards electrophilic attack, particularly at the 2- and 4-positions. Subsequent deoxygenation provides the 2-halopyridine. acs.orgnih.gov For instance, the halogenation of a substituted pyridine N-oxide can provide a practical route to 2-halo-substituted pyridines under mild conditions. acs.orgnih.gov Another approach for regioselective bromination utilizes N-bromosuccinimide (NBS), which can effectively brominate activated pyridines. researchgate.net

The introduction of fluorine into aromatic systems can be achieved through several methods. Electrophilic fluorination using reagents like Selectfluor® allows for the direct fluorination of electron-rich aromatic rings. numberanalytics.comnih.govrsc.org The regioselectivity is governed by the electronic properties of the substrate. numberanalytics.com For less activated systems, nucleophilic aromatic substitution (SNAr) on a pre-functionalized ring (e.g., with a nitro or chloro group) with a fluoride (B91410) source is a common strategy.

Reaction Condition Optimization for Enhanced Yield and Selectivity

The coupling of the halogenated pyridine and fluorophenyl precursors is typically achieved through a palladium-catalyzed cross-coupling reaction, most commonly the Suzuki-Miyaura reaction. mdpi.comresearchgate.netresearchgate.net The optimization of reaction conditions is crucial for maximizing the yield of this compound and minimizing the formation of byproducts.

Key parameters that are often optimized include:

Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical. Catalysts like Pd(PPh₃)₄ and Pd(OAc)₂ are commonly used. mdpi.comacs.org The ligand can influence the efficiency of the catalytic cycle, and ligands such as SPhos have been shown to be effective for coupling with heteroaryl halides. mdpi.com

Base: A base is required to activate the boronic acid. Inorganic bases like K₂CO₃, K₃PO₄, and Na₂CO₃ are frequently employed. mdpi.comresearchgate.net The choice of base can significantly impact the reaction rate and yield.

Solvent: The reaction is typically carried out in a solvent mixture, often including an organic solvent like 1,4-dioxane, toluene, or DME, and water. mdpi.comresearchgate.net The solvent system affects the solubility of the reactants and the stability of the catalyst.

Temperature: The reaction temperature is another important factor. While some Suzuki couplings can proceed at room temperature, others require heating to achieve a reasonable reaction rate. researchgate.netnih.gov

Table 3: Optimization Parameters for Suzuki-Miyaura Coupling

| Parameter | Common Variations | Impact on Reaction |

|---|---|---|

| Palladium Catalyst | Pd(PPh3)4, Pd(OAc)2, PdCl2(dppf) | Affects catalytic activity and stability. mdpi.comclaremont.edu |

| Ligand | Triphenylphosphine, SPhos, RuPhos | Influences reaction rate and selectivity. mdpi.comclaremont.edu |

| Base | K2CO3, K3PO4, Cs2CO3, NaOH | Activates the boronic acid and can influence side reactions. mdpi.comnih.gov |

| Solvent | Dioxane/H2O, Toluene/H2O, DME, Propylene Carbonate | Affects solubility, reaction rate, and catalyst stability. mdpi.comresearchgate.net |

| Temperature | Room Temperature to Reflux | Controls the rate of reaction. researchgate.netnih.gov |

Advanced Purification and Isolation Methodologies for Research Applications

Following the synthesis, the crude product containing this compound must be purified to remove unreacted starting materials, catalyst residues, and byproducts. For research applications requiring high purity, a combination of purification techniques is often employed.

Standard purification methods for biaryl compounds include:

Extraction: The reaction mixture is typically worked up by extraction with an organic solvent to separate the product from inorganic salts and water-soluble impurities.

Column Chromatography: This is a widely used technique for separating the desired product from closely related impurities. Silica gel is a common stationary phase, and the mobile phase is a mixture of nonpolar and polar solvents, such as hexanes and ethyl acetate. mdpi.com

Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for achieving high purity. This technique relies on the difference in solubility between the product and impurities at different temperatures.

Distillation: For liquid products, distillation under reduced pressure can be used for purification, although this is less common for solid biaryl compounds. google.com

For particularly challenging separations or to achieve very high purity for specific research applications, more advanced techniques such as preparative high-performance liquid chromatography (HPLC) may be utilized. The choice of purification method depends on the physical properties of the target compound and the nature of the impurities present.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Bromo 2 2 Fluorophenyl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Molecular Architecture

High-Resolution Multi-Dimensional NMR Techniques (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 5-Bromo-2-(2-fluorophenyl)pyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a detailed map of its atomic connectivity and chemical environment.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine (B92270) and the fluorophenyl rings. The protons on the pyridine ring would likely appear as multiplets due to spin-spin coupling with each other. Similarly, the protons on the 2-fluorophenyl ring would exhibit complex splitting patterns arising from both proton-proton and proton-fluorine couplings. The chemical shifts would be influenced by the electron-withdrawing effects of the bromine and fluorine atoms, as well as the nitrogen atom in the pyridine ring.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in the molecule would produce a distinct signal. The carbons attached to the bromine and fluorine atoms would show characteristic chemical shifts. Furthermore, the carbon atoms in the vicinity of the fluorine atom would exhibit C-F coupling, which can be a valuable tool for signal assignment.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a crucial technique for characterization. A single resonance would be expected for the fluorine atom on the 2-fluorophenyl ring. The chemical shift of this signal would be indicative of the electronic environment around the fluorine atom. Additionally, the coupling of the fluorine atom with neighboring protons and carbons would be observable in the ¹H and ¹³C NMR spectra, respectively, providing further structural confirmation.

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift Range (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H (Pyridine) | 7.5 - 8.8 | m | J(H,H) = 2-8 |

| ¹H (Fluorophenyl) | 7.0 - 7.6 | m | J(H,H) = 7-9, J(H,F) = 5-10 |

| ¹³C (Pyridine) | 120 - 160 | s, d | - |

| ¹³C (Fluorophenyl) | 115 - 165 | s, d | J(C,F) = 20-250 |

| ¹⁹F | -110 to -130 | m | J(F,H) = 5-10 |

Note: The data in this table is predictive and based on the analysis of structurally similar compounds. Actual experimental values may vary.

Advanced NMR for Differentiation of Positional Isomers and Stereochemical Assignment (e.g., NOESY NMR)

To unambiguously confirm the connectivity and spatial arrangement of the atoms, particularly the orientation of the two aromatic rings relative to each other, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) would be employed. A NOESY experiment detects through-space interactions between protons that are in close proximity. For this compound, NOESY correlations would be expected between the protons on the pyridine ring and the protons on the fluorophenyl ring that are spatially close. For instance, a correlation between the proton at the 6-position of the pyridine ring and a proton on the 2-fluorophenyl ring would provide strong evidence for their proximity and help to define the conformational preferences of the molecule.

Vibrational Spectroscopy for Molecular Dynamics and Functional Group Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the aromatic C-H stretching vibrations typically in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine and phenyl rings would appear in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration would likely be observed at lower wavenumbers, typically in the range of 500-650 cm⁻¹. The C-F stretching vibration would give a strong absorption band in the 1100-1300 cm⁻¹ region.

Raman Spectroscopy for Complementary Vibrational Mode Assignment

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds. For this compound, the Raman spectrum would be particularly useful for observing the symmetric vibrations of the aromatic rings. The C-C and C=N ring stretching modes would give rise to strong Raman signals. The C-Br and C-F stretching vibrations would also be observable, and their positions would help to confirm the assignments made from the FT-IR spectrum.

Interactive Data Table: Predicted Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Predicted FT-IR Frequency Range (cm⁻¹) | Predicted Raman Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Aromatic C=C/C=N Stretch | 1400 - 1600 | 1400 - 1600 |

| C-F Stretch | 1100 - 1300 | 1100 - 1300 |

| C-Br Stretch | 500 - 650 | 500 - 650 |

Note: The data in this table is predictive and based on the analysis of structurally similar compounds. Actual experimental values may vary.

Electronic Spectroscopy for Understanding Electronic Transitions

Ultraviolet-Visible (UV-Vis) Spectroscopy for Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, dissolved in a suitable solvent like ethanol or cyclohexane, would be expected to exhibit absorption bands corresponding to π → π* transitions within the aromatic systems. The presence of the conjugated biphenylpyridine system would likely result in strong absorption bands in the UV region, typically between 200 and 300 nm. The exact position and intensity of these bands would be influenced by the substitution pattern and the solvent used.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry serves as a critical analytical technique for the structural elucidation of "this compound." It provides precise information on the compound's molecular weight and offers insights into its structural framework through the analysis of fragmentation patterns. This method is instrumental in confirming the elemental composition and connectivity of the molecule.

The molecular formula of this compound is C₁₁H₆BrFN. The presence of bromine, which has two primary isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively), imparts a distinctive isotopic signature in the mass spectrum. This results in the molecular ion (M⁺) appearing as a pair of peaks of almost equal intensity, separated by two mass-to-charge units (m/z), commonly referred to as the M⁺ and M+2 peaks. This characteristic pattern is a definitive indicator of the presence of a single bromine atom within the molecule.

High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion, allowing for the unambiguous confirmation of the molecular formula. The calculated monoisotopic mass for the C₁₁H₆⁷⁹BrFN isotope is approximately 249.9668 m/z, while for the C₁₁H₆⁸¹BrFN isotope, it is approximately 251.9647 m/z. Observation of ions at these precise m/z values in an HRMS analysis would provide strong evidence for the elemental composition of C₁₁H₆BrFN.

Analysis of the fragmentation pattern, typically achieved through techniques like gas chromatography-mass spectrometry (GC-MS) or tandem mass spectrometry (MS/MS), reveals information about the compound's structure. The fragmentation of this compound is expected to proceed through several predictable pathways based on the relative strengths of its chemical bonds and the stability of the resulting fragments.

Key predicted fragmentation pathways include:

Loss of a Bromine atom: Cleavage of the C-Br bond, which is relatively weak, would result in a significant fragment ion [M-Br]⁺.

Cleavage of the C-C bond: The single bond connecting the pyridine and the fluorophenyl rings is susceptible to cleavage, leading to fragments corresponding to the bromopyridine and fluorophenyl cations.

Loss of a Fluorine atom: While less common than the loss of bromine, the elimination of a fluorine atom to form the [M-F]⁺ fragment is also possible.

Ring Fragmentation: The pyridine ring may undergo fragmentation, often involving the loss of neutral molecules such as hydrogen cyanide (HCN).

The detailed analysis of these fragments helps to piece together the molecular structure, confirming the identity of the substituents and their positions on the aromatic rings.

Below is a table summarizing the predicted key mass spectrometry data for this compound.

Computational Chemistry and Quantum Mechanical Investigations of 5 Bromo 2 2 Fluorophenyl Pyridine

Density Functional Theory (DFT) Studies of Ground State Molecular and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is the preferred method for exploring the ground state properties of medium to large-sized organic molecules.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that locates the minimum energy conformation on the potential energy surface.

Vibrational Frequency Calculations and Correlation with Experimental Spectra

Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations predict the frequencies of the fundamental modes of vibration, which correspond to the absorption peaks in infrared (IR) and Raman spectra.

By calculating the theoretical vibrational spectrum, researchers can assign the experimentally observed spectral bands to specific molecular motions, such as C-H stretching, C=C and C=N ring vibrations, and the characteristic vibrations of the C-Br and C-F bonds. A comparison between the calculated and experimental (FT-IR, Raman) spectra serves to validate the accuracy of the computational model and the optimized geometry. Scaling factors are often applied to the calculated frequencies to correct for anharmonicity and limitations in the theoretical method, improving the agreement with experimental data.

Electronic Property Characterization (e.g., Charge Distribution, Dipole Moments)

DFT calculations provide a detailed picture of the electron distribution within a molecule. Analyses such as Natural Bond Orbital (NBO) or Mulliken population analysis are used to determine the partial atomic charges on each atom. In 5-Bromo-2-(2-fluorophenyl)pyridine, this would reveal the electron-withdrawing effects of the nitrogen, bromine, and fluorine atoms, which create a specific charge distribution across the molecule.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Energy Gap and Related Chemical Reactivity Descriptors

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.

From the HOMO and LUMO energies, other chemical reactivity descriptors can be calculated:

Ionization Potential (I): The energy required to remove an electron (approximated by -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated by -ELUMO).

Electronegativity (χ): The ability to attract electrons (χ ≈ (I + A) / 2).

Chemical Hardness (η): Resistance to change in electron distribution (η ≈ (I - A) / 2).

These calculated parameters provide a quantitative basis for comparing the reactivity of this compound with other compounds.

Table 1: Hypothetical Chemical Reactivity Descriptors for this compound Note: The following table is illustrative and contains placeholder values as specific published data for this compound is unavailable.

| Parameter | Symbol | Formula | Hypothetical Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.5 |

| LUMO Energy | ELUMO | - | -1.5 |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.0 |

| Ionization Potential | I | -EHOMO | 6.5 |

| Electron Affinity | A | -ELUMO | 1.5 |

| Electronegativity | χ | (I+A)/2 | 4.0 |

| Chemical Hardness | η | (I-A)/2 | 2.5 |

Analysis of Intramolecular Charge Transfer Phenomena

The distribution of the HOMO and LUMO across the molecular structure provides insight into the nature of electronic transitions. In molecules with distinct electron-donating and electron-accepting regions, photoexcitation can lead to an Intramolecular Charge Transfer (ICT).

For this compound, an analysis of the molecular orbital plots would be necessary. If the HOMO is primarily located on one ring system (e.g., the bromopyridine moiety) and the LUMO on the other (e.g., the fluorophenyl moiety), this would indicate that the lowest energy electronic transition has significant ICT character. This phenomenon is crucial for understanding the photophysical properties of the molecule, such as its fluorescence behavior, and is of great interest in the design of materials for optoelectronics.

Molecular Electrostatic Potential (MEP) Surface Mapping for Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

In a molecule like this compound, the MEP surface would likely reveal specific charge distributions. Typically, regions with a negative potential, indicated by red and yellow colors, are susceptible to electrophilic attack, while areas with a positive potential, shown in blue, are prone to nucleophilic attack. For this compound, the nitrogen atom of the pyridine (B92270) ring is expected to be a region of high electron density (a nucleophilic site) due to the lone pair of electrons. Conversely, the hydrogen atoms and the regions around the bromine and fluorine atoms, due to their electronegativity, would exhibit positive electrostatic potential, marking them as potential electrophilic sites. Understanding these sites is crucial for predicting intermolecular interactions and the initial steps of chemical reactions.

Natural Bond Orbital (NBO) and Natural Hybrid Orbital (NHO) Analysis for Delocalization and Intramolecular Interactions

Natural Bond Orbital (NBO) and Natural Hybrid Orbital (NHO) analyses provide a detailed picture of the bonding and electronic structure within a molecule. NBO analysis transforms the complex, delocalized molecular orbitals into localized, chemically intuitive bonding, lone pair, and antibonding orbitals.

For this compound, NBO analysis would quantify the delocalization of electron density, particularly within the pyridine and phenyl rings. It would reveal hyperconjugative interactions, which are stabilizing effects arising from the interaction of filled bonding or lone pair orbitals with empty antibonding orbitals. For instance, interactions between the lone pairs of the nitrogen, fluorine, and bromine atoms and the π* antibonding orbitals of the aromatic rings would be elucidated. NHO analysis would describe the hybridization of the atomic orbitals that form the chemical bonds, offering insights into the geometry and nature of the bonding in the molecule.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Absorption Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the electronic excited states of molecules. It is commonly used to simulate UV-Vis absorption spectra by calculating the energies of vertical electronic transitions from the ground state to various excited states.

A TD-DFT analysis of this compound would predict its absorption wavelengths (λmax), oscillator strengths, and the nature of the electronic transitions (e.g., π→π* or n→π*). By performing these calculations in different solvents, using a continuum model like the Polarizable Continuum Model (PCM), it is possible to predict how the solvent environment affects the absorption spectrum. This information is critical for understanding the photophysical properties of the compound and its potential applications in areas like organic electronics.

Advanced Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis and Fingerprint Plots)

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions in the crystalline state. The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal, and it provides a graphical representation of intermolecular contacts.

Theoretical Mechanistic Studies of Chemical Reactions Involving the Compound

Computational chemistry provides a powerful platform for investigating the mechanisms of chemical reactions. Using methods like Density Functional Theory (DFT), researchers can map out the potential energy surface of a reaction, identifying transition states, intermediates, and reaction products.

For this compound, theoretical studies could explore various reaction pathways. For example, the fluorine at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution, while the bromine at the 5-position is well-suited for palladium-catalyzed cross-coupling reactions. ossila.com DFT calculations could be used to determine the activation energies for these different reaction pathways, providing insights into the regioselectivity and reaction kinetics. This would be invaluable for optimizing synthetic routes to new derivatives.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules. Key NLO parameters include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).

Theoretical calculations on this compound could predict its NLO response. The presence of electron-donating and electron-withdrawing groups within a π-conjugated system can lead to significant NLO properties. In this molecule, the interplay between the electronegative halogen atoms and the aromatic rings could result in a notable hyperpolarizability. Computational studies on similar pyridine derivatives have shown that such compounds can be excellent candidates for NLO materials. journaleras.com

Chemical Reactivity and Mechanistic Studies of 5 Bromo 2 2 Fluorophenyl Pyridine

Differential Reactivity of Halogen Substituents (Bromine vs. Fluorine)

The pyridine (B92270) ring in 5-Bromo-2-(2-fluorophenyl)pyridine contains two different halogen atoms at distinct positions, leading to highly differentiated chemical reactivity. The fluorine atom at the C2 position is activated for nucleophilic aromatic substitution (SNAr), while the bromine atom at the C5 position is primarily reactive in transition-metal-catalyzed cross-coupling reactions. medchemexpress.com This orthogonal reactivity allows for the stepwise and selective modification of the molecule.

The C2 position of a pyridine ring is electronically deficient due to the electron-withdrawing effect of the adjacent nitrogen atom. stackexchange.com This electronic feature makes the C2 position susceptible to attack by nucleophiles. quimicaorganica.org When a good leaving group, such as fluorine, is present at this position, a nucleophilic aromatic substitution (SNAr) reaction can readily occur. nih.gov

The mechanism proceeds through a two-step addition-elimination pathway. A nucleophile attacks the electrophilic C2 carbon, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This intermediate is stabilized by resonance, with the negative charge delocalized onto the electronegative nitrogen atom of the pyridine ring. stackexchange.com The subsequent departure of the fluoride (B91410) ion restores the aromaticity of the ring, yielding the substituted product. The high electronegativity of fluorine enhances the electrophilicity of the C2 carbon, and its ability to act as a good leaving group facilitates this reaction. Pyridines with leaving groups at the C2 and C4 positions are particularly reactive towards nucleophiles. quimicaorganica.org

| Feature | Fluorine at C2-Position | Bromine at C5-Position |

|---|---|---|

| Primary Reaction Type | Nucleophilic Aromatic Substitution (SNAr) | Transition-Metal-Catalyzed Cross-Coupling |

| Activating Factor | Electron-withdrawing pyridine nitrogen | Catalytic cycle of transition metals (e.g., Palladium) |

| Typical Reagents | Amines, alkoxides, thiols | Boronic acids (Suzuki), organostannanes (Stille), alkynes (Sonogashira) |

| Relative Bond Strength | Stronger C-F bond | Weaker C-Br bond |

The carbon-bromine bond at the C5 position is the preferred site for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govresearchgate.net This selectivity is primarily due to the lower bond dissociation energy of the C-Br bond compared to the C-F bond, which allows for the facile oxidative addition of a palladium(0) catalyst. This is the initial and often rate-limiting step in the catalytic cycle.

In a typical Suzuki coupling, the palladium catalyst inserts into the C-Br bond. This is followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to form a new carbon-carbon bond and regenerate the active catalyst. acs.org This methodology is highly efficient for creating C-C bonds and introducing a wide variety of aryl or alkyl groups at the C5 position of the pyridine ring. nih.govmdpi.com The fluorine atom at the C2 position and the fluorine on the phenyl ring generally remain unaffected under these conditions.

Regioselectivity and Stereoselectivity in Chemical Transformations

The distinct electronic properties and bond strengths of the C-F and C-Br bonds govern the regioselectivity of reactions involving this compound.

Nucleophilic Attack: Nucleophiles will selectively attack the C2 position, leading to the displacement of the fluoride ion. The C5 position is not sufficiently activated for SNAr, as the influence of the ring nitrogen is significantly weaker at that position and cannot stabilize the intermediate Meisenheimer complex through direct resonance.

Cross-Coupling: Palladium-catalyzed cross-coupling reactions will selectively occur at the C5 position due to the greater reactivity of the C-Br bond towards oxidative addition compared to the C-F bond.

Influence of Substituent Electronic and Steric Effects on Reaction Outcomes

The outcome of chemical reactions involving this compound is heavily influenced by the electronic and steric effects of its constituent parts:

Electronic Effects:

Pyridine Nitrogen: As a powerful electron-withdrawing group, the nitrogen atom deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic substitution at the ortho (C2) and para (C4) positions.

Halogen Atoms: Both bromine and fluorine are electron-withdrawing through induction, further increasing the electrophilicity of the pyridine ring carbons. The fluorine at C2 is particularly effective in promoting SNAr.

2-Fluorophenyl Group: This substituent is also electron-withdrawing and can influence the electronic properties of the pyridine ring. The presence of substituents on the arylboronic acid in Suzuki coupling reactions can impact product yields, although these effects are not always prominent. mdpi.com

Steric Effects:

The 2-fluorophenyl group at the C2 position can exert steric hindrance, potentially influencing the rate of nucleophilic attack at the adjacent C2 carbon. The approach of bulky nucleophiles may be slowed compared to smaller ones. Similarly, the size of the ligands on the palladium catalyst in cross-coupling reactions can play a role in the efficiency of the transformation.

Elucidation of Reaction Mechanisms Through Combined Experimental and Computational Approaches

Modern mechanistic studies often employ a combination of experimental observations and computational modeling to gain a deeper understanding of reaction pathways. rsc.org For a molecule like this compound, these approaches can clarify the observed regioselectivity.

Experimental Studies: Kinetic studies can determine the order of the reaction with respect to the substrate and nucleophile or coupling partner. Hammett and Brønsted correlations can quantify the influence of electronic effects of substituents on reaction rates. rsc.org The isolation or spectroscopic detection of reaction intermediates, where possible, provides direct evidence for a proposed mechanism.

Computational Approaches: Density Functional Theory (DFT) is a powerful tool used to model reaction mechanisms. researchgate.netnih.gov DFT calculations can be used to:

Determine the electron density and electrostatic potential at different sites on the molecule, confirming the high electrophilicity of the C2 carbon.

Model the structures and energies of transition states and intermediates (like the Meisenheimer complex in SNAr or organopalladium species in cross-coupling).

Calculate the activation energy barriers for competing reaction pathways, thereby explaining why SNAr occurs preferentially at C2 and cross-coupling at C5.

These computational insights, when correlated with experimental results, provide a comprehensive picture of the factors controlling the reactivity and selectivity of this compound. nih.gov

| Reaction Type | Key Intermediate | Primary Driving Force | Computational Insights |

|---|---|---|---|

| SNAr at C2 | Meisenheimer Complex | Ring activation by nitrogen; good leaving group (F-) | Stabilization energy of intermediate, transition state energy calculation |

| Suzuki Coupling at C5 | Organopalladium(II) species | Facile oxidative addition to C-Br bond | Modeling of catalytic cycle steps (oxidative addition, etc.) |

Role As a Synthetic Precursor and Building Block in Advanced Organic Synthesis and Materials Science

Synthesis of Complex Heterocyclic Scaffolds and Architectures

The strategic placement of bromine and fluorine atoms on the pyridine (B92270) ring of precursors like 5-bromo-2-fluoropyridine (B45044) is fundamental to its utility in synthesizing complex heterocyclic scaffolds. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the introduction of a wide array of aryl and heteroaryl substituents. This differential reactivity is a cornerstone for the modular and controlled assembly of intricate molecular frameworks.

For instance, the bromine at the 5-position can be selectively coupled with various boronic acids to introduce new carbon-carbon bonds, leading to the formation of polysubstituted pyridines. This stepwise and chemoselective approach is crucial in discovery research, enabling the construction of diverse molecular libraries from a common intermediate. The subsequent functionalization of other positions on the pyridine or the attached phenyl ring can then be pursued to build up molecular complexity, leading to the formation of fused heterocyclic systems and other advanced architectures.

Development of Functional Molecules and Advanced Chemical Intermediates

5-Bromo-2-(2-fluorophenyl)pyridine is an important intermediate in the development of functional molecules, particularly within the pharmaceutical and agrochemical industries. The pyridine moiety is a common feature in a vast number of biologically active compounds. The specific substitution pattern of this compound makes it a valuable precursor for the synthesis of targeted therapeutic agents and crop protection chemicals.

The precursor, 5-bromo-2-fluoropyridine, has been utilized as a molecular scaffold for active pharmaceutical ingredients (APIs), including inhibitors of the neuropeptide Y receptor Y5 and the main protease of SARS-CoV-2. ossila.com The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule. The bromo-substituent, meanwhile, provides a convenient handle for late-stage diversification of the molecular structure, a critical aspect in the optimization of drug candidates.

Applications in Organic Electronic Materials Research (e.g., OLED Host Materials Development)

The field of organic electronics, particularly the development of Organic Light-Emitting Diodes (OLEDs), has benefited significantly from pyridine-based materials. The electron-deficient nature of the pyridine ring makes it an excellent component for host materials in phosphorescent OLEDs (PhOLEDs). These host materials are crucial for achieving high efficiency and long operational lifetimes in blue PhOLEDs, which remain a significant challenge in the display and lighting industries.

A host material used in OLED applications has been synthesized from the precursor 5-bromo-2-fluoropyridine. ossila.com The design of such materials often involves creating a "highly twisted donor-acceptor" structure to achieve a high triplet energy, which is essential for hosting blue phosphorescent emitters. The this compound scaffold provides a foundation for creating molecules with the necessary electronic properties and thermal stability for these demanding applications. The strategic introduction of bulky side groups via coupling reactions at the bromine position can further enhance the material's performance by preventing intermolecular interactions that can lead to quenching of the emitted light.

Design and Synthesis of Novel Ligands and Catalysts

The development of novel ligands for catalysis is a cornerstone of modern chemical synthesis. The pyridine nitrogen in this compound can act as a coordination site for a variety of transition metals. The electronic properties of the pyridine ring, influenced by the bromo and fluorophenyl substituents, can in turn modulate the catalytic activity of the coordinated metal center.

By modifying the this compound scaffold, for example, through the introduction of phosphine (B1218219) or other coordinating groups via the bromo position, new bidentate or pincer-type ligands can be synthesized. These ligands can then be used to create novel catalysts for a range of chemical transformations, including cross-coupling reactions, hydrogenations, and asymmetric synthesis. The fluorinated phenyl group can also play a role in fine-tuning the steric and electronic environment of the catalytic center, potentially leading to catalysts with enhanced activity, selectivity, and stability. While specific examples utilizing this compound in this context are not yet widely reported, its structural motifs suggest significant potential in this area of research.

Q & A

Q. What are the standard synthetic routes for 5-Bromo-2-(2-fluorophenyl)pyridine, and how can intermediates be optimized for yield?

Methodological Answer: A common approach involves Suzuki-Miyaura cross-coupling between halogenated pyridines and fluorophenyl boronic acids. For example, 5-bromo-2-chloropyridine can react with 2-fluorophenylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of dioxane and aqueous Na₂CO₃ at 80–100°C . Optimization focuses on:

- Catalyst loading : 1–5 mol% Pd to balance cost and reactivity.

- Solvent selection : Dioxane or toluene for thermal stability.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product.

Yield improvements (>70%) are achieved by degassing solvents to prevent catalyst poisoning and using excess boronic acid (1.2–1.5 equiv) .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

Methodological Answer: Key characterization methods include:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., fluorine-induced deshielding in aromatic protons).

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions.

- X-ray Crystallography :

- Mass Spectrometry : HRMS (ESI+) confirms molecular ion ([M+H]⁺) with <3 ppm error.

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation.

- Waste Disposal : Segregate halogenated waste in labeled containers for incineration by certified facilities .

- Emergency Response : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent contamination.

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental spectral data for this compound?

Methodological Answer: Discrepancies between observed and predicted NMR/IR spectra often arise from dynamic effects (e.g., rotational barriers). A stepwise approach includes:

DFT Calculations : Use Gaussian or ORCA to optimize geometry (B3LYP/6-31G*) and compute NMR chemical shifts. Compare with experimental data to identify outliers .

Conformational Analysis : Identify low-energy conformers (e.g., using MacroModel) and Boltzmann-weighted averages to simulate spectra.

Solvent Effects : Include PCM (Polarizable Continuum Model) for solvent-dependent shifts (e.g., DMSO vs. CDCl₃).

Case study: Fluorine’s electronegativity may distort π-electron density, altering coupling constants (e.g., ³JHF in ¹H NMR) .

Q. What strategies improve catalytic efficiency in reactions using this compound as a ligand or intermediate?

Methodological Answer: When designing Au(III) or Pd(II) complexes:

- Ligand Design : The bromine atom acts as a directing group for C–H activation. Steric effects from the 2-fluorophenyl group can modulate metal coordination geometry .

- Catalytic Screening : Test solvents (e.g., DMF for polar reactions, THF for non-polar) and additives (e.g., AgOTf to abstract halides).

- Kinetic Studies : Use in situ IR or UV-Vis to monitor reaction progress. For example, Au(III)-catalyzed cyclization rates correlate with ligand electron-withdrawing capacity .

Q. How do steric and electronic effects of the 2-fluorophenyl group influence reactivity in cross-coupling reactions?

Methodological Answer:

- Electronic Effects : The fluorine atom decreases electron density at the pyridine ring via inductive withdrawal, slowing oxidative addition in Pd-catalyzed couplings.

- Steric Effects : Ortho-fluorine creates steric hindrance, favoring para-substitution in subsequent reactions.

- Case Study : Compare coupling rates of this compound vs. non-fluorinated analogs. Use Hammett plots (σₚ values) to quantify electronic contributions .

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

Methodological Answer: Challenges include:

- Low Solubility : Recrystallize from EtOAc/hexane (1:3) at −20°C.

- Disorder in Crystal Packing : Use high-resolution synchrotron data (λ = 0.7–1.0 Å) and refine with SHELXL’s TWIN/BASF commands .

- Thermal Motion : Collect data at 100 K and apply ADPs (anisotropic displacement parameters) for Br and F atoms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.